NPFF Exhibits Sub-Nanomolar Affinity for NPFF2 Receptors, Distinct from NPFF1-Selecting Ligands
Neuropeptide FF is a potent agonist at both NPFF receptors but exhibits a pronounced selectivity for the NPFF2 subtype. Its binding affinity (Ki) at NPFF2 is 0.21 nM, which is more than an order of magnitude stronger than its affinity at NPFF1 (Ki = 2.82 nM) . This 13.4-fold selectivity for NPFF2 is a key differentiator from other RF-amide peptides. For instance, the NPFFB precursor-derived peptide VPNLPQRF-NH2 (NPVF) shows an inverse selectivity, with a Ki of 0.6 nM for NPFF1 and 17.4 nM for NPFF2, a 29-fold preference for NPFF1 [1].
| Evidence Dimension | Binding Affinity (Ki) at NPFF1 vs. NPFF2 |
|---|---|
| Target Compound Data | Ki NPFF1 = 2.82 nM; Ki NPFF2 = 0.21 nM |
| Comparator Or Baseline | VPNLPQRF-NH2 (NPVF): Ki NPFF1 = 0.6 nM; Ki NPFF2 = 17.4 nM |
| Quantified Difference | NPFF: 13.4-fold NPFF2-selective. NPVF: 29-fold NPFF1-selective. |
| Conditions | Radioligand displacement assay on human recombinant NPFF1 and NPFF2 receptors expressed in CHO cells. |
Why This Matters
Selecting NPFF ensures potent activation of the NPFF2 receptor, a subtype critically involved in spinal analgesia and opioid modulation, unlike NPVF which primarily targets the NPFF1 receptor associated with pronociceptive and cardiovascular functions.
- [1] Mollereau, C., et al. (2012). Peptides with selectivity for NPFF1 or NPFF2. Table 2. Future Medicinal Chemistry, 4(9), 1085-1092. View Source
